methyl 2-[(2Z)-6-methoxy-2-[(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}acetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-6-methoxy-2-[(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}acetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative featuring a 6-methoxy-substituted benzothiazole core, a thioether-linked acetyl imino group, and a 4-phenylpiperazine moiety. Its synthesis likely involves functionalization of 6-methoxybenzo[d]thiazol-2-amine, a common precursor for benzothiazole derivatives, as demonstrated in studies on analogous compounds . Characterization methods such as UV/Vis spectroscopy, NMR, and melting point analysis are critical for verifying its structure, as seen in related benzothiazole syntheses .
Properties
IUPAC Name |
methyl 2-[6-methoxy-2-[2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylacetyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S2/c1-33-19-8-9-20-21(14-19)36-25(29(20)15-24(32)34-2)26-22(30)16-35-17-23(31)28-12-10-27(11-13-28)18-6-4-3-5-7-18/h3-9,14H,10-13,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQCEHGCCBLBJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)CSCC(=O)N3CCN(CC3)C4=CC=CC=C4)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-6-methoxy-2-[(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}acetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives .
Scientific Research Applications
Methyl 2-[(2Z)-6-methoxy-2-[(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}acetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-6-methoxy-2-[(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}acetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Methyl 2-(2-Thioxobenzo[d]oxazol-3(2H)-yl)acetate (4a)
- Core Structure : Replaces benzothiazole with benzoxazole (oxygen instead of sulfur in the heterocycle) .
- Functional Groups: Features a thioxo (C=S) group at position 2, contrasting with the target compound’s imino (C=N) group.
- Implications : The sulfur atom in benzothiazoles enhances electron delocalization and may improve binding to metal-containing enzymes compared to benzoxazoles .
Azo-Benzothiazolyl Benzoic Acid Derivatives
- Core Structure : Incorporates an azo (-N=N-) linkage between benzothiazole and benzoic acid, absent in the target compound .
- Functional Groups: Carboxylic acid and phenolic groups contribute to acidity (pKa ~2–5), whereas the target’s methyl ester and thioether groups prioritize lipophilicity and metabolic stability .
Methyl Ester-Containing Compounds
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
- Core Structure : Triazine ring with sulfonylurea and methyl ester groups .
- Functional Groups : The ester enhances stability and bioavailability, similar to the target compound’s methyl ester, but the triazine and sulfonylurea moieties target plant acetolactate synthase, unlike the benzothiazole-piperazine system .
Ethyl 2-[6-(4-Methylbenzoyl)-7-Phenyl-2,3-Dihydro-1H-Pyrrolizin-5-yl]-2-Oxoacetate
- Core Structure : Pyrrolizine ring with ethyl ester and ketone groups .
- Functional Groups : Ethyl ester vs. methyl ester may alter pharmacokinetics, while the phenylpiperazine in the target compound could enhance CNS penetration .
Piperazine-Containing Derivatives
4-Phenylpiperazine Analogues
- This contrasts with benzothiazole-azo dyes, which lack such motifs .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Research Findings and Implications
- Metabolic Stability : The thioether bridge in the target compound may reduce oxidative metabolism compared to sulfonylureas or azo dyes .
- Receptor Binding : The 4-phenylpiperazine moiety could enhance affinity for serotonin or dopamine receptors, a feature absent in simpler benzothiazole esters .
- Synthetic Challenges: The Z-configuration of the imino group and steric hindrance from the phenylpiperazine may complicate synthesis compared to benzoxazole analogues .
Biological Activity
Methyl 2-[(2Z)-6-methoxy-2-[(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}acetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound notable for its diverse structural features, including a methoxy group, a piperazine moiety, and a benzothiazole ring. These components suggest significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The compound's structure can be broken down into several key functional groups:
- Methoxy Group : Enhances solubility and may influence biological interactions.
- Piperazine Moiety : Commonly associated with psychotropic effects and potential interactions with neurotransmitter systems.
- Benzothiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.
- Sulfanyl and Imino Groups : These groups may enhance reactivity and facilitate interactions with biological targets.
Biological Activities
Research indicates that compounds with similar structures often exhibit a range of pharmacological effects. The following sections summarize findings related to the biological activity of methyl 2-[(2Z)-6-methoxy...].
Pharmacological Effects
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Neurotransmitter Interaction :
- Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction could imply potential applications in treating mood disorders or neurodegenerative diseases.
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Anticancer Activity :
- Compounds containing benzothiazole rings have been documented to possess cytotoxic properties against various cancer cell lines. In vitro studies are needed to evaluate the specific anticancer efficacy of this compound.
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Antimicrobial Properties :
- Similar benzothiazole derivatives have shown antimicrobial activity. Future research could explore the spectrum of activity against bacterial and fungal pathogens.
Case Studies and Research Findings
Several studies have evaluated the biological activity of structurally related compounds:
Synthesis and Reactivity
The synthesis of methyl 2-[(2Z)-6-methoxy... typically involves multi-step organic synthesis techniques that can be optimized for yield and purity. Understanding the reactivity of this compound is crucial for modifying its structure to enhance efficacy or reduce toxicity.
Reaction Pathways
The compound's reactivity can be analyzed through various reaction types:
- Nucleophilic Substitution : The presence of the sulfanyl group suggests potential for nucleophilic attack, which may be utilized in further functionalization.
- Condensation Reactions : The imino group could participate in condensation reactions, potentially leading to more complex derivatives with enhanced biological activity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
